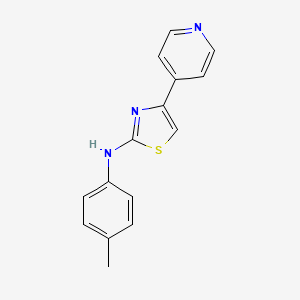

N'-(3-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives, similar to N'-(3-hydroxybenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, involves condensation reactions that are typically characterized by the formation of the pyrazole ring through the reaction of hydrazines with diketones or aldehydes. These reactions are often carried out under solvothermal conditions to improve yields and reduce environmental impact. For instance, the synthesis of various pyrazoles and isoxazoles based on malonohydrazide under solvothermal conditions has been reported, emphasizing eco-friendly methods and high yields (Musad, Rai, & Byrappa, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction. These techniques provide detailed information on the molecular configuration, electronic structure, and intra/intermolecular interactions. For example, the structural and molecular docking studies of a related compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, were characterized by FT-IR, NMR, and single-crystal X-ray diffraction, revealing its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, depending on the substituents present on the pyrazole ring. These reactions can significantly alter the physical and chemical properties of the compound, affecting its solubility, stability, and reactivity. Theoretical and experimental studies, such as those on vibrational spectroscopic investigations and molecular docking of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, provide insights into the stability and reactivity of these compounds (Pillai et al., 2017).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting point, boiling point, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the nature of the substituents on the pyrazole ring. The synthesis and crystal structures of compounds like N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide offer valuable information on the crystalline structure and physical properties of these compounds (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as acidity/basicity, reactivity towards different reagents, and photophysical properties, are determined by the electronic structure of the pyrazole ring and the nature of its substituents. Studies on the synthesis, characterization, and biological activity of pyrazole derivatives highlight the importance of these properties in determining their potential applications (Nasareb & Siddiquia, 2016).

科学的研究の応用

Synthesis and Structural Characterization

Research has focused on developing new synthesis methods for pyrazole derivatives, including eco-friendly approaches under solvothermal conditions. These methods aim at reducing environmental pollution and improving yield rates, with some compounds achieving yields in the range of 75–96%. The structural characterization of these compounds involves advanced techniques like elemental analysis, IR, 1H NMR, and 13C NMR (Musad, Rai, & Byrappa, 2010).

Biological Activities and Potential Therapeutic Uses

Antibacterial Activity : Certain derivatives have shown promising antibacterial properties, particularly against strains of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) varieties. These findings suggest potential applications in developing new antibacterial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).

Antiproliferative Agents : Compounds synthesized from carbohydrazide derivatives have been evaluated for their antiproliferative effects on various human tumor cell lines. Some complexes exhibited significant cytotoxic activities, particularly against ovarian and colorectal carcinoma cells, suggesting their potential as cancer therapeutic agents (Sutradhar et al., 2017).

Apoptosis Induction in Cancer Cells : Novel pyrazole-5-carbohydrazide hydrazone derivatives have been synthesized and investigated for their effects on lung cancer cell growth. Some compounds demonstrated significant growth inhibitory effects and induced apoptosis in A549 lung cancer cells, highlighting their potential in cancer treatment (Zheng et al., 2009).

Molecular Docking and Spectroscopic Studies

- Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, such as proteins associated with diabetes. These studies suggest that certain carbohydrazide derivatives can be designed as potential anti-diabetic agents, demonstrating the importance of structural analysis in drug development (Karrouchi et al., 2021).

特性

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c26-18-7-3-4-14(10-18)13-22-25-21(27)20-12-19(23-24-20)17-9-8-15-5-1-2-6-16(15)11-17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFPFQRJXYPAHT-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)

![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)

![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)

![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)